molecular formula C11H8BrNO2 B2983000 5-bromo-2-(1H-pyrrol-1-yl)benzoic acid CAS No. 133662-27-8

5-bromo-2-(1H-pyrrol-1-yl)benzoic acid

Cat. No.: B2983000
CAS No.: 133662-27-8
M. Wt: 266.094
InChI Key: SMRANFSYHYJPIM-UHFFFAOYSA-N
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Description

5-Bromo-2-(1H-pyrrol-1-yl)benzoic acid (CAS 133662-27-8) is a high-value benzoic acid derivative with the molecular formula C 11 H 8 BrNO 2 and a molecular weight of 266.09 g/mol . This compound serves as a versatile chemical intermediate in organic synthesis and medicinal chemistry, particularly in the development of novel heterocyclic compounds. Its structure, featuring a benzoic acid core substituted with bromo and pyrrole groups, makes it a key building block for constructing more complex molecules with potential biological activity. The primary research application of this compound lies in its role as a precursor in antifungal agent development . Recent studies have demonstrated that pyrrole-benzoic acid hybrids can be synthesized into novel structures, such as pyrazolines, which exhibit moderate to promising activity against fungal strains like Candida tropicalis , Candida parapsilosis , and Candida albicans . Furthermore, its molecular framework is of significant interest in drug discovery for creating potential enzyme inhibitors . This product is provided as a powder and is recommended for storage at room temperature . American Elements supplies this compound in high purity and various packaging options, from small sample sizes to bulk quantities (5-gallon pails, fiber and steel drums, and 1-ton super sacks) . This product is intended for research and development use only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

5-bromo-2-pyrrol-1-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c12-8-3-4-10(9(7-8)11(14)15)13-5-1-2-6-13/h1-7H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMRANFSYHYJPIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133662-27-8
Record name 5-bromo-2-(1H-pyrrol-1-yl)benzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-(1H-pyrrol-1-yl)benzoic acid typically involves the following steps:

Industrial Production Methods: This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .

Mechanism of Action

The mechanism of action of 5-bromo-2-(1H-pyrrol-1-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic Acid (CAS: 340311-70-8)

  • Molecular Formula: C₁₃H₁₂BrNO₂
  • Molecular Weight : 294.148 g/mol
  • Key Differences :
    • This compound features two methyl groups on the pyrrole ring (at positions 2 and 5), increasing steric bulk and hydrophobicity compared to the parent compound.
    • The methyl substituents may reduce solubility in polar solvents but enhance lipid membrane permeability, making it more suitable for biological studies targeting lipophilic environments.

5-Bromo-2-(phenylamino)benzoic Acid

  • Molecular Structure: Replaces the pyrrole group with a phenylamino (-NHPh) substituent.
  • The absence of the pyrrole heterocycle reduces π-π stacking interactions, which could alter its electronic properties and reactivity in synthesis .
  • Research Context : This compound was studied for its crystalline structure, with hydrogen-bonding patterns (e.g., O-H···O and N-H···O) critical to its solid-state arrangement .

5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic Acid (CAS: 62176-35-6)

  • Molecular Formula : C₁₄H₁₀BrClO₃
  • Molecular Weight : 349.59 g/mol
  • Key Differences :
    • The pyrrole group is replaced by a (3-chlorobenzyl)oxy substituent, introducing both chlorine and oxygen atoms.
    • The benzyloxy group increases steric hindrance and may confer resistance to enzymatic degradation, enhancing metabolic stability in drug candidates.
  • Applications : Likely used as an intermediate in synthesizing bioactive molecules, leveraging the halogen atoms for further functionalization .

5-Bromo-2-(1H-imidazol-1-yl)pyrimidine

  • Molecular Formula : C₇H₅BrN₄
  • Molecular Weight : 225.05 g/mol
  • The imidazole ring provides additional nitrogen atoms, enabling coordination with metal catalysts in cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Applications: Primarily used in organometallic chemistry and as a building block for pharmaceuticals .

Biological Activity

5-Bromo-2-(1H-pyrrol-1-yl)benzoic acid (abbreviated as 5-Br-PBA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive examination of its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

5-Br-PBA features a bromine atom substituted at the 5-position of a benzoic acid moiety, which is linked to a pyrrole ring. This unique structure contributes to its biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the potential of 5-Br-PBA as an anticancer agent. The compound has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. For instance, compounds structurally related to 5-Br-PBA have demonstrated significant inhibitory effects on HDAC1, leading to apoptosis in cancer cells such as RPMI-8226 with an IC50 value of approximately 2.89 μM .

Table 1: Inhibitory Activity of Related Compounds

CompoundTarget HDACIC50 (μM)
5-Br-PBAHDAC1~2.89
ChidamideHDAC1~10.23
Compound 20HDAC3~3.00

Antimicrobial Activity

5-Br-PBA exhibits notable antimicrobial properties, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). Analogous compounds have shown promising results with minimum inhibitory concentrations (MICs) ranging from 0.125 to 0.255 μg/mL against MRSA, outperforming standard antibiotics like vancomycin .

Table 2: Antimicrobial Efficacy Against MRSA

CompoundMIC (μg/mL)
5-Br-PBA0.13 - 0.255
Vancomycin0.5 - 1

Case Study: Anticancer Efficacy

In a detailed study published in Cancer Research, researchers evaluated the effects of 5-Br-PBA on various cancer cell lines. The compound induced apoptosis in a dose-dependent manner and was found to enhance the expression of pro-apoptotic proteins while downregulating anti-apoptotic factors . Flow cytometry assays confirmed these findings, indicating that treatment with 5-Br-PBA led to significant cell death in RPMI-8226 cells compared to controls.

Case Study: Antimicrobial Properties

A study focusing on the antimicrobial activity of pyrrole derivatives reported that compounds similar to 5-Br-PBA significantly inhibited biofilm formation by MRSA, suggesting potential applications in treating persistent infections . The study highlighted the structural importance of the pyrrole ring in enhancing antibacterial activity.

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